molecular formula C19H14BrClN2O2 B10955307 N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide

Cat. No.: B10955307
M. Wt: 417.7 g/mol
InChI Key: YSXAPEGSVCUCDP-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromopyridine moiety and a chlorophenoxy group attached to a benzamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide typically involves multiple steps:

    Formation of the Bromopyridine Moiety: The bromopyridine component can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Chlorophenoxy Group: The chlorophenoxy group can be prepared by reacting 4-chlorophenol with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves coupling the bromopyridine and chlorophenoxy intermediates with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyridin-2-yl)-4-[(4-fluorophenoxy)methyl]benzamide
  • N-(5-bromopyridin-2-yl)-4-[(4-methylphenoxy)methyl]benzamide
  • N-(5-bromopyridin-2-yl)-4-[(4-nitrophenoxy)methyl]benzamide

Uniqueness

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide is unique due to the specific combination of bromopyridine and chlorophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity.

Properties

Molecular Formula

C19H14BrClN2O2

Molecular Weight

417.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-[(4-chlorophenoxy)methyl]benzamide

InChI

InChI=1S/C19H14BrClN2O2/c20-15-5-10-18(22-11-15)23-19(24)14-3-1-13(2-4-14)12-25-17-8-6-16(21)7-9-17/h1-11H,12H2,(H,22,23,24)

InChI Key

YSXAPEGSVCUCDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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